![molecular formula C17H21NO5 B186436 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione CAS No. 6124-15-8](/img/structure/B186436.png)
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione, also known as DMHPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione also has antioxidant properties, which can protect neurons from oxidative stress and damage.
Effets Biochimiques Et Physiologiques
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has been shown to improve cognitive function and memory in animal models. It has also been shown to have neuroprotective effects, reducing neuronal damage and death in models of neurodegenerative diseases. 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has been shown to increase levels of acetylcholine and other neurotransmitters, leading to improved synaptic plasticity and neuronal signaling.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, its limited solubility in water can make it difficult to work with, and its mechanism of action may be affected by other compounds in the experimental system.
Orientations Futures
There are several potential future directions for research on 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cognitive enhancer, particularly in the context of aging and age-related cognitive decline. Further research is also needed to elucidate the precise mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione and to optimize its synthesis and formulation for use in experimental systems.
In conclusion, 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione is a promising compound with potential applications in various fields of scientific research. Its ability to improve cognitive function, protect neurons from damage, and inhibit the activity of acetylcholinesterase make it an attractive candidate for further study. With continued research, 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione may prove to be a valuable tool in the fight against neurodegenerative diseases and age-related cognitive decline.
Méthodes De Synthèse
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate, followed by the addition of hydroxylamine hydrochloride and sodium acetate. The resulting product is then treated with 2-chloroethylamine hydrochloride to yield 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione.
Applications De Recherche Scientifique
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has also been investigated for its neuroprotective properties and its ability to improve cognitive function.
Propriétés
Numéro CAS |
6124-15-8 |
|---|---|
Nom du produit |
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione |
Formule moléculaire |
C17H21NO5 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
5-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-hydroxyethyliminomethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H21NO5/c1-22-16-4-3-11(9-17(16)23-2)12-7-14(20)13(15(21)8-12)10-18-5-6-19/h3-4,9-10,12,19-20H,5-8H2,1-2H3 |
Clé InChI |
WCTYRKWIAKUPNQ-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C2CC(=O)C(=CNCCO)C(=O)C2)OC |
SMILES |
COC1=C(C=C(C=C1)C2CC(=C(C(=O)C2)C=NCCO)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2CC(=O)C(=CNCCO)C(=O)C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



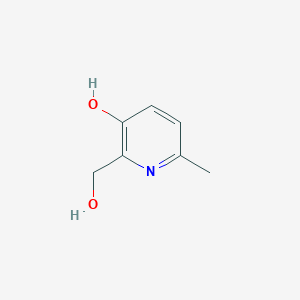
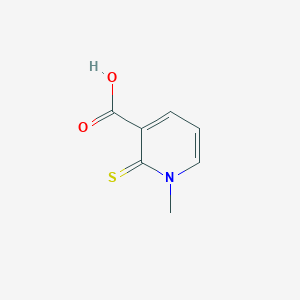

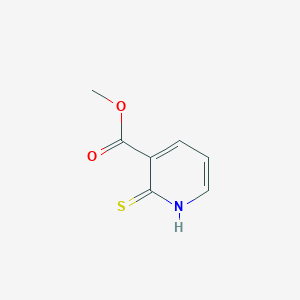
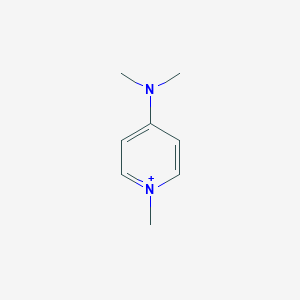
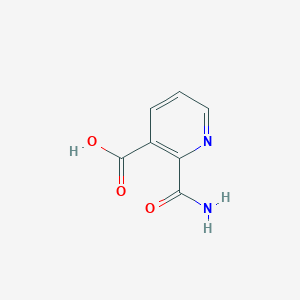

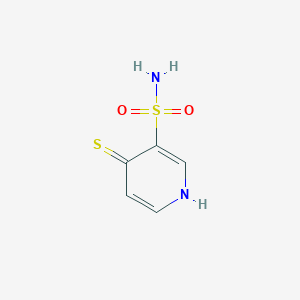



![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
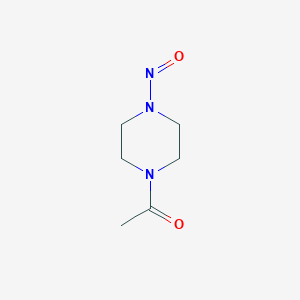
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)